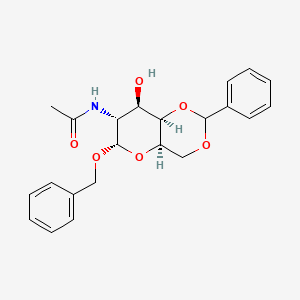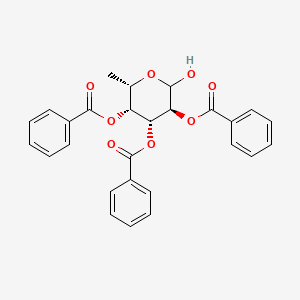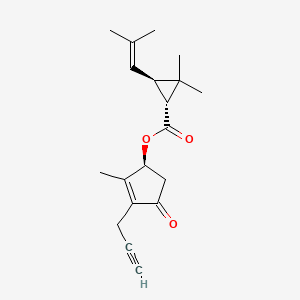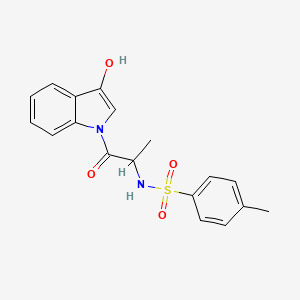
2-Acetamido-4,6-O-bencilideno-2-desoxi-α-D-galactopiranósido de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . This compound plays a pivotal role within the biomedical sector, exhibiting remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis .
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide .Molecular Structure Analysis
The molecular formula of this compound is C22H25NO6 . It has a molecular weight of 399.44 . The structure of this compound includes five of six defined stereocentres .Chemical Reactions Analysis
The condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide, results in benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 86 Å2 and a molar volume of 305.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Síntesis de Derivados del Ácido N-Acetilmurámico
Este compuesto sirve como un bloque de construcción de carbohidratos para la síntesis de derivados del ácido N-acetilmurámico {svg_1}. Estos derivados son cruciales en el estudio de la biosíntesis de la pared celular bacteriana, lo que puede conducir al desarrollo de nuevos antibióticos.
Inhibición de la Glucosilación O-Enlazada
Actúa como un inhibidor de la glucosilación O-enlazada en varias líneas celulares {svg_2}. Esta inhibición es significativa para comprender y manipular la expresión y función de proteínas en las células, lo que tiene implicaciones para la investigación y el tratamiento del cáncer.
Modulación de la Sialiltransferasa
El compuesto se utiliza para inhibir la 2,3 (O)-sialiltransferasa, una enzima involucrada en la sialilación de las glucoproteínas {svg_3}. Esta modulación es importante para estudiar el papel de la sialilación en la progresión y metástasis del cáncer.
Interrupción del Dirigimiento de Glucoproteínas
Los investigadores han empleado este compuesto para interrumpir el dirigimiento de glucoproteínas en células HT-29 {svg_4}. Esta interrupción puede ayudar en el estudio de enfermedades donde el tráfico de glucoproteínas se altera, como la fibrosis quística.
Investigación Antimicrobiana
Ha mostrado promesa en la investigación antimicrobiana, particularmente en el estudio de infecciones bacterianas {svg_5}. Sus capacidades podrían conducir a nuevos tratamientos para enfermedades bacterianas al dirigirse a cepas bacterianas específicas.
Innovación en el Tratamiento del Cáncer
El compuesto exhibe potencial en la lucha contra distintos subtipos de cáncer {svg_6}. Su aplicación en la innovación de fármacos contra diversas patologías, incluidas las infecciones bacterianas y virales, es invaluable.
Regulación de Enzimas y Receptores
Actúa como un modulador en la regulación de enzimas y receptores vinculados a procesos de glucosilación {svg_7}. Esta regulación es crucial para comprender la comunicación celular y las vías de señalización.
Estudio de Procesos de Glucosilación
Finalmente, el compuesto es integral en el estudio de procesos de glucosilación {svg_8}. La glucosilación es una modificación postraduccional vital de proteínas y lípidos, desempeñando un papel clave en el reconocimiento y la señalización célula-célula.
Mecanismo De Acción
Target of Action
The primary targets of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside are glycosylation enzymes in various cell lines . It has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
Mode of Action
This compound acts as an inhibitor of O-linked glycosylation . Glycosylation is a critical function in cells that involves the attachment of sugar molecules to proteins. By inhibiting this process, the compound can disrupt the normal functioning of cells.
Biochemical Pathways
The compound affects the glycosylation pathways within cells . Glycosylation is a vital biochemical process that modifies proteins and lipids, enabling them to perform various functions within the cell. By inhibiting this process, the compound can alter the structure and function of these molecules, leading to various downstream effects.
Pharmacokinetics
Its molecular weight (39944 Da) and structure suggest that it may have reasonable bioavailability .
Result of Action
The inhibition of glycosylation by this compound can disrupt the normal functioning of cells. For instance, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . In another study, it was found to have anti-inflammatory properties .
Direcciones Futuras
The compound exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis . Therefore, it could potentially be used in future research and development of new drugs for bacterial and viral infections.
Propiedades
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXFAKJUWEFEC-JPMMBXSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?
A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].
Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?
A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.
Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?
A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)


![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)


![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
